molecular formula C19H17BrN2O B5125311 3-[2-(4-biphenylyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide

3-[2-(4-biphenylyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide

Cat. No. B5125311
M. Wt: 369.3 g/mol
InChI Key: LZBPBBAUUDDHMI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-biphenylyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as VB1, and it has been extensively studied for its biological and physiological effects.

Mechanism of Action

The mechanism of action of 3-[2-(4-biphenylyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide involves its ability to bind to DNA and RNA. VB1 has a high affinity for the guanine base, and it forms a stable complex with DNA and RNA. This results in the inhibition of DNA and RNA synthesis, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment. VB1 has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[2-(4-biphenylyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide is its high selectivity for DNA and RNA. This makes it a useful tool for the detection and analysis of nucleic acids in biological samples. Additionally, VB1 is a stable compound that can be easily synthesized in the laboratory.
One of the limitations of VB1 is its potential toxicity. It has been shown to have cytotoxic effects on both cancer and normal cells. Therefore, caution should be exercised when handling this compound.

Future Directions

There are several future directions for the study of 3-[2-(4-biphenylyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide. One potential direction is the development of new applications for VB1 in the field of cancer treatment. Another potential direction is the study of the mechanism of action of VB1 on DNA and RNA. Additionally, the development of new synthetic methods for VB1 may lead to the discovery of new compounds with similar properties.

Synthesis Methods

The synthesis method of 3-[2-(4-biphenylyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide involves the reaction of 2-(4-biphenylyl)-2-oxoacetic acid with vinyl imidazole in the presence of a brominating agent. The reaction results in the formation of VB1, which is a white crystalline powder.

Scientific Research Applications

3-[2-(4-biphenylyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of DNA and RNA in biological samples. VB1 has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, VB1 has been studied for its potential use as a catalyst in organic reactions.

properties

IUPAC Name

2-(3-ethenylimidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N2O.BrH/c1-2-20-12-13-21(15-20)14-19(22)18-10-8-17(9-11-18)16-6-4-3-5-7-16;/h2-13,15H,1,14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBPBBAUUDDHMI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=C[N+](=C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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